molecular formula C55H100N3O14P B11829071 DSPE-PEG2-mal

DSPE-PEG2-mal

Cat. No.: B11829071
M. Wt: 1058.4 g/mol
InChI Key: PFHIBVKYIUDMIC-ANFMRNGASA-N
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Description

DSPE-PEG2-Mal (1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-PEG₂-Maleimide) is a phospholipid-polyethylene glycol (PEG) conjugate functionalized with a maleimide group. This amphiphilic molecule consists of:

  • DSPE: A saturated phospholipid (di-stearoyl chains) that anchors into lipid bilayers, enabling integration into liposomes or nanoparticles.
  • PEG₂: A short polyethylene glycol chain (2 ethylene oxide units) that enhances solubility and reduces immunogenicity.
  • Maleimide: A reactive group that forms stable thioether bonds with thiol (-SH) groups on peptides, proteins, or targeting ligands .

Chemical Reactions Analysis

1.1. Method 1: Succinimidyl Ester Coupling

This method involves reacting amino-PEG-DSPE with N-succinimidyl-3-(N-maleimido)propionate in solvents like dichloromethane or DMF. The reaction is facilitated by triethylamine to neutralize acidic byproducts .

Reaction Steps :

  • Amino-PEG-DSPE Preparation : The amino group of DSPE is modified with Boc-protected PEG.

  • Maleimide Coupling : The Boc group is removed, and the amine reacts with the succinimidyl ester reagent.

Key Reagents :

  • N-succinimidyl-3-(N-maleimido)propionate

  • Triethylamine

  • Amino-PEG-DSPE

Reaction Conditions :

  • Solvent: CH₂Cl₂ or DMF

  • pH: Neutral

  • Temperature: Room temperature

1.2. Method 2: Carbodiimide-Mediated Coupling

This approach uses ω-(β-[N-maleimido])-PEG-α-succinimidyl carboxylate (Mal-PEG-SC) and DSPE in chloroform with triethylamine .

Reaction Steps :

  • Ligand Activation : Mal-PEG-SC is prepared via succinimidyl carbonate activation.

  • DSPE Coupling : The activated Mal-PEG-SC reacts with the amine group of DSPE.

Key Reagents :

  • Mal-PEG-SC

  • DSPE

  • Triethylamine

Reaction Conditions :

  • Solvent: Chloroform

  • pH: Alkaline (due to triethylamine)

  • Temperature: Room temperature

2.1. Thiol-Maleimide Coupling

The maleimide group undergoes a Michael addition reaction with thiol (-SH) groups, forming a stable thioether bond .

Reaction Scheme :

text
Maleimide + Thiol → Thioether (via Michael Addition)

Key Features :

  • Reactivity : Proceeds efficiently at neutral pH without catalysts.

  • Specificity : High selectivity for thiols over other functional groups.

  • Stability : The product is resistant to hydrolysis and degradation .

2.2. Ligand Conjugation

DSPE-PEG2-mal is used to attach targeting ligands (e.g., antibodies, peptides) to liposomes or micelles. The maleimide group reacts with thiol-containing biomolecules, enabling targeted drug delivery .

Example Reaction :

text
This compound + Thiol-Ligand → Ligand-Conjugated this compound

Applications :

  • Targeted Nanoparticles : Enhanced drug delivery to cancer cells .

  • Immunoliposomes : Antibody-modified liposomes for specific targeting .

3.1. Structural Verification

Techniques :

  • FT-IR : Confirms maleimide (C=O stretch) and PEG (C-O-C stretch) groups .

  • 1H-NMR : Identifies maleimide protons (δ 7.0–7.2 ppm) and PEG signals (δ 3.6–4.0 ppm) .

  • UV-Vis : Maleimide absorption at 260 nm .

3.2. Reaction Efficiency

Parameters :

  • Yield : Typically >90% under optimized conditions .

  • Purity : >95% after purification (e.g., dialysis or chromatography) .

4.1. Targeted Liposomes

This compound is used to functionalize liposomes with targeting ligands, improving drug solubility and reducing toxicity .

Example :

  • Folate-PEG-DSPE : Targets folate receptor-positive cancer cells .

  • Angiopep-2 Conjugation : Brain-targeted micelles for isoliquiritigenin delivery .

6.1. Stability and Pharmacokinetics

Key Findings :

  • ABC Phenomenon : Maleimide-PEG-liposomes show rapid clearance upon second administration despite lower anti-PEG IgM secretion .

  • C3 Activation : Complement component C3 binds to liposome surfaces, promoting phagocytic uptake .

Scientific Research Applications

Key Features of DSPE-PEG2000 Maleimide

  • Purity High purity, ensured by careful synthesis techniques, with no detectable maleimide ring opening by HNMR .
  • Stability Drugs formulated with DSPE-PEG2000 Maleimide exhibit extended plasma half-lives due to the size of the polyethylene glycol component .
  • Cancer Therapeutics Useful in formulating cancer cell-targeting lipid nanoparticles by conjugating bioactive materials .

Scientific Research Applications

DSPE-PEG2000 Maleimide is particularly useful in cancer therapeutic research, where the binding of bioactive molecules to lipid nanoparticles improves the targeting of cancer cells .

Targeted Drug Delivery DSPE-PEG-MAL MW 2k is employed in targeted drug delivery using lipid bilayers to enhance drug solubility . It acts as a self-assembling reagent for preparing PEGylated liposomes or micelles, providing a thiol or cysteine-reactive maleimide group .

PEGylation The polyethylene glycol component offers stealth properties, extends circulation half-life, and reduces non-specific protein binding or cell adhesion . The reactive maleimide bioconjugates target molecules, including antibodies, aptamers, proteins, and peptides .

Accelerated Blood Clearance (ABC) Phenomenon Research has explored the impact of DSPE-PEG2000 Maleimide on the accelerated blood clearance (ABC) phenomenon, where PEGylated liposomes lose their long-circulating characteristics upon repeated administration . Studies have shown that liposomes containing MAL-PEG-DSPE (PL-MAL) induce the ABC phenomenon, potentially independent of anti-polyethylene glycol IgM production .

Functionalization and Targeting Peptide

One of the key features of lipidic formulation is its customizable value, thanks to the presence of the DSPE-PEG (2000) Maleimide lipid in the shell . In fact, using simple chemical reactions, it is possible to attach species such as peptides and fragments of antibodies, exploiting the cysteine residue of the Maleimide compound .

DSPE-PEG (2000) Maleimide Coupling to Peptide Briefly, the DSPE-PEG (2000) Maleimide lipid and the CKAAKN peptide (molar ratio 3:1) were dissolved in N, N-Dimethylformamide (DMF, Sigma Aldrich) at a concentration of 37.5 mM and 50 mM, respectively . Then, the peptide solution was diluted in 0.1 M sodium phosphate buffer (PBS, pH 7.4), and the DSPE-PEG (2000) Maleimide solution was added . This resulted in a final reaction mixture of 1:1 DMF/PBS, a 5 mM peptide, and a 15 mM lipid concentration . The reaction was allowed to proceed at room temperature for 1 h . The resulting mixture (DSPE-PEG (2000)-CKAAKN, hereinafter called functional lipid for brevity) was stored at −20 °C and kept as stock . Before using it in the lipidic formulation, it was diluted in ethanol (1:10 dilution) in a molar ratio of 0.1% .

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 1915739-87-5 .
  • Purity : ≥95% (typical for PEG-lipid conjugates) .
  • Storage : -20°C in anhydrous conditions to prevent hydrolysis of maleimide .

Structural and Functional Differences

The table below highlights critical differences between DSPE-PEG2-Mal and related PEGylated phospholipids:

Compound PEG Length Functional Group Lipid Backbone Key Applications References
This compound PEG₂ Maleimide DSPE Thiol-based bioconjugation, liposomes
DSPE-PEG2000-Mal PEG₂₀₀₀ Maleimide DSPE Long-circulating drug carriers
DPPE-PEG2-Mal PEG₂ Maleimide DPPE Membrane studies (shorter lipid chains)
DSPE-PEG-NH₂ Variable Amine DSPE Carboxyl conjugation, gene delivery
DSPE-PEG-SH Variable Thiol DSPE Gold nanoparticle functionalization
DSPE-PEG-FA Variable Folate DSPE Tumor-targeted drug delivery
DSPE-SS-PEG-NH₂ Variable Amine (+ disulfide) DSPE Redox-responsive drug release

Key Observations:

PEG Length :

  • This compound’s short PEG₂ chain provides minimal steric shielding compared to DSPE-PEG2000-Mal (PEG₂₀₀₀), which extends circulation time in vivo by reducing opsonization .
  • Longer PEG chains (e.g., PEG₈ in DSPE-PEG8-Mal) enhance hydrophilicity but may limit ligand accessibility .

Functional Group Specificity: Maleimide groups (this compound) enable stable conjugation with cysteine-containing peptides, while amines (DSPE-PEG-NH₂) react with carboxyls via EDC/NHS chemistry . Thiolated DSPE-PEG-SH facilitates gold nanoparticle stabilization but requires oxidative conditions for conjugation .

Lipid Backbone Variations: DSPE (di-stearoyl) vs. DPPE (di-palmitoyl): DSPE’s longer acyl chains (C18 vs. C16) increase membrane rigidity and phase transition temperature (~55°C for DSPE vs. 41°C for DPPE), impacting nanoparticle stability under physiological conditions .

Performance in Drug Delivery Systems

  • Targeting Efficiency: DSPE-PEG-FA shows superior tumor-targeting via folate receptor binding compared to non-targeted this compound . DSPE-PEG-TK-Mal incorporates a mitochondrial-targeting peptide (TK), enhancing subcellular delivery .
  • Stability and Release Profiles: DSPE-SS-PEG-NH₂’s disulfide bond enables glutathione-triggered drug release in cancer cells, unlike the non-responsive this compound .

Commercial and Research Trends

  • Purity and Customization : Most commercial PEG-lipids (e.g., Broadpharm’s DSPE-PEG-2K-Mal) offer ≥95% purity, with customizable PEG lengths (1–20 kDa) .
  • Emerging Variants :

    • DSPE-PEG-TCO combines trans-cyclooctene (TCO) for bioorthogonal click chemistry, enabling pre-targeting strategies in imaging .

    • DSPE-PEG-Alkyne supports copper-free azide-alkyne cycloaddition, expanding bioconjugation flexibility .

Biological Activity

DSPE-PEG2-mal (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000]) is a functionalized phospholipid utilized in drug delivery systems. Its unique structure allows for bioconjugation with various bioactive molecules, enhancing the targeting and efficacy of lipid nanoparticles (LNPs). This article explores the biological activity of this compound, focusing on its applications in targeted drug delivery, mechanisms of action, and relevant case studies.

Structure and Properties

This compound consists of:

  • DSPE : A phospholipid that facilitates membrane fusion and stability.
  • PEG (Polyethylene Glycol) : Provides hydrophilicity, improving solubility and circulation time.
  • Maleimide Group : Enables specific conjugation to thiol-containing molecules such as peptides and antibodies.

The maleimide functionality is particularly important for creating targeted delivery systems, as it allows for the attachment of ligands that can enhance specificity towards certain cell types.

  • Micelle Formation : this compound can form micelles at low concentrations, which are stable and can encapsulate hydrophobic drugs. The critical micelle concentration (CMC) is approximately 106M10^{-6}M, making it advantageous over other amphiphiles with higher CMCs .
  • Evasion of Immune Response : The PEG chains help the micelles evade macrophage uptake, prolonging the circulation time of the encapsulated drugs in the bloodstream .
  • Targeted Delivery : By modifying the surface of nanoparticles with targeting ligands through the maleimide group, this compound can facilitate targeted drug delivery to specific tissues or cells. This is particularly useful in cancer therapy where precision is crucial .

1. Cancer Therapy

This compound has been extensively studied for its application in cancer therapeutics. The ability to conjugate with antibodies or peptides allows for enhanced targeting of cancer cells, reducing off-target effects and improving therapeutic outcomes. For instance, immunoliposomes created using this compound have shown increased efficacy against non-Hodgkin’s lymphoma by specifically binding to CD22 antigens .

2. Neurological Applications

Recent studies have explored the use of this compound in delivering drugs across the blood-brain barrier (BBB). For example, a novel micelle system loaded with isoliquiritigenin was modified with angiopep-2 to enhance BBB penetration, demonstrating significantly improved accumulation in brain tissues compared to conventional delivery methods .

Research Findings and Case Studies

Study Findings
Lee et al., 2014Demonstrated that DSPE-PEG micelles could effectively deliver rifampicin and paclitaxel for respiratory diseases, showing superior stability and targeting efficiency compared to traditional carriers .
Zhang et al., 2022Developed a DSPE-PEG2000 micelle loaded with isoliquiritigenin modified with angiopep-2, achieving enhanced brain targeting and improved therapeutic effects in ischemic stroke models .
Lopes de Menezes et al., 2021Created doxorubicin-loaded immunoliposomes using this compound that exhibited increased tumor accumulation and reduced systemic toxicity compared to non-targeted formulations .

Q & A

Basic Research Questions

Q. What are the critical parameters to monitor during DSPE-PEG2-mal conjugation to thiolated ligands, and how can conjugation efficiency be quantified experimentally?

  • Methodology : Use UV-Vis spectroscopy or Ellman’s assay to quantify free thiol groups pre-/post-conjugation. Size-exclusion chromatography (SEC) or dynamic light scattering (DLS) can confirm nanoparticle size changes. Include controls (e.g., unconjugated this compound) to validate specificity .
  • Key Metrics : Reaction pH (7.4–8.0 for optimal maleimide reactivity), molar ratio (e.g., 1:1.5 ligand:this compound), and incubation time (2–4 hours at 25°C) .

Q. Which characterization techniques are essential to confirm this compound integration into lipid bilayers, and how should data be interpreted?

  • Techniques :

  • NMR (¹H or ³¹P) to verify lipid headgroup interactions.
  • Transmission electron microscopy (TEM) for bilayer morphology.
  • Differential scanning calorimetry (DSC) to assess phase transition behavior.
    • Data Interpretation : Compare DSC thermograms of pure this compound vs. hybrid bilayers; shifts in phase transition temperature indicate integration .

Q. How can researchers minimize hydrolysis of the maleimide group in this compound during storage and reaction?

  • Best Practices :

  • Store lyophilized this compound at -20°C under argon.
  • Reconstitute in degassed PBS (pH 6.5–7.0) immediately before use.
  • Monitor hydrolysis via MALDI-TOF mass spectrometry .

Advanced Research Questions

Q. How should a controlled experiment be designed to evaluate this compound’s impact on targeted drug delivery efficacy in vivo?

  • P-E/I-C-O Framework :

  • Population : Tumor-bearing murine models.
  • Intervention : this compound-conjugated nanoparticles with ligand X.
  • Control : Non-targeted nanoparticles (no ligand) and free drug.
  • Outcome : Tumor size reduction (MRI), biodistribution (fluorescence imaging), and off-target toxicity (histopathology) .
    • Statistical Design : Use ANOVA with post-hoc Tukey tests to compare groups (n ≥ 8/group) .

Q. How can contradictory data on this compound nanoparticle stability across studies (e.g., serum vs. buffer) be systematically resolved?

  • Approach :

  • Controlled Variable Testing : Replicate experiments under identical conditions (pH, temperature, serum concentration).
  • Data Triangulation : Combine DLS (hydrodynamic size), SEC (aggregation), and fluorescence quenching assays (membrane integrity).
  • Meta-Analysis : Compare batch-to-batch variability (e.g., polydispersity index) and publication methodologies (e.g., serum source) to identify confounding factors .

Q. What advanced statistical methods are suitable for analyzing batch-to-batch variability in this compound synthesis?

  • Methods :

  • Principal Component Analysis (PCA) : Identify key variables (e.g., solvent purity, reaction time) influencing batch consistency.
  • Multivariate Regression : Correlate synthesis parameters (e.g., PEGylation efficiency) with functional outcomes (e.g., ligand binding capacity).
    • Data Validation : Use cross-validation (k-fold) to ensure model robustness .

Q. Data Management & Reproducibility

Q. How should researchers document this compound experimental protocols to ensure reproducibility?

  • Guidelines :

  • Include raw data tables (e.g., NMR peak integrals, DLS Z-average) in supplementary materials.
  • Specify instrument calibration details (e.g., DLS angle, laser wavelength).
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Q. What ethical considerations apply when publishing this compound nanoparticle data involving animal models?

  • Standards :

  • Adhere to ARRIVE guidelines for in vivo studies (sample size justification, randomization).
  • Disclose conflicts of interest (e.g., commercial this compound suppliers).
  • Share negative results (e.g., failed conjugation attempts) to reduce publication bias .

Properties

Molecular Formula

C55H100N3O14P

Molecular Weight

1058.4 g/mol

IUPAC Name

[(2R)-3-[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C55H100N3O14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-54(63)69-47-49(72-55(64)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)48-71-73(65,66)70-44-40-57-51(60)38-42-67-45-46-68-43-39-56-50(59)37-41-58-52(61)35-36-53(58)62/h35-36,49H,3-34,37-48H2,1-2H3,(H,56,59)(H,57,60)(H,65,66)/t49-/m1/s1

InChI Key

PFHIBVKYIUDMIC-ANFMRNGASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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